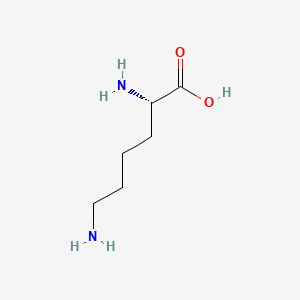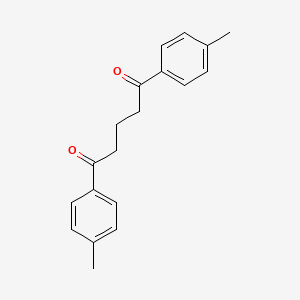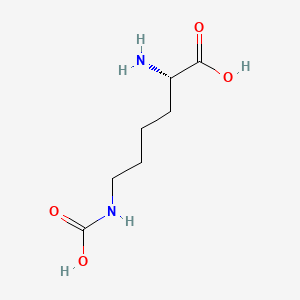
Lysine Nz-Carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lysine Nz-Carboxylic Acid is an organic compound that belongs to the class of l-alpha-amino acids. It is characterized by the presence of an alpha-carbon atom with the L-configuration. This compound is a derivative of lysine, an essential amino acid that plays a crucial role in protein biosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lysine Nz-Carboxylic Acid can be synthesized through several methods. One common approach involves the reaction of lysine with carboxylic acid derivatives under specific conditions. For example, the reaction of lysine with dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) can yield this compound . The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Lysine Nz-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
Lysine Nz-Carboxylic Acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Lysine Nz-Carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes such as beta-lactamase and alanine racemase, thereby affecting bacterial cell wall synthesis and other metabolic processes . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Lysine Nz-Carboxylic Acid can be compared with other similar compounds, such as:
6-Aminohexanoic Acid (Aminocaproic Acid): This lysine analogue is used as a pro-coagulative drug and polyamide monomer.
N-(Dicarboxymethyl)Lysine: Another derivative of lysine with distinct chemical properties and applications.
This compound is unique due to its specific structure and reactivity, which make it valuable in various scientific and industrial applications.
Properties
CAS No. |
45101-60-8 |
|---|---|
Molecular Formula |
C7H14N2O4 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(2S)-2-amino-6-(carboxyamino)hexanoic acid |
InChI |
InChI=1S/C7H14N2O4/c8-5(6(10)11)3-1-2-4-9-7(12)13/h5,9H,1-4,8H2,(H,10,11)(H,12,13)/t5-/m0/s1 |
InChI Key |
PWIKLEYMFKCERQ-YFKPBYRVSA-N |
Isomeric SMILES |
C(CCNC(=O)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCNC(=O)O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



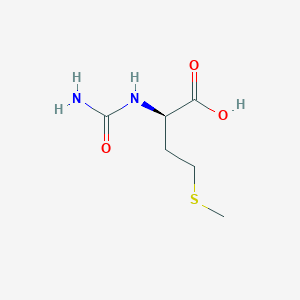
![1-[(3R,4S)-1-(2,3-dichlorophenyl)-4-hydroxypentan-3-yl]-1H-imidazole-4-carboxamide](/img/structure/B10759949.png)

![1-Methyl-3-oxo-1,3-dihydro-benzo[c]isothiazole-5-sulfonic acid amide](/img/structure/B10759974.png)
![2-(3-hydroxyphenyl)-3-(morpholin-4-ylmethyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B10759978.png)
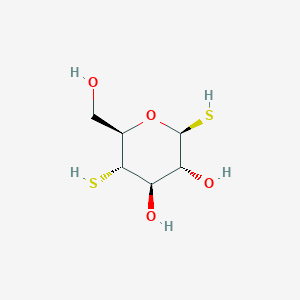
![n-[4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-3-pyridinecarboxamide](/img/structure/B10759989.png)
![N-[Tosyl-D-prolinyl]amino-ethanethiol](/img/structure/B10759992.png)
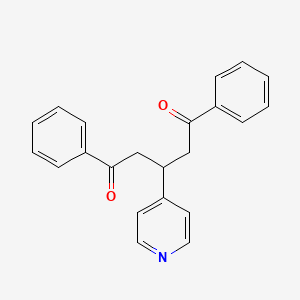
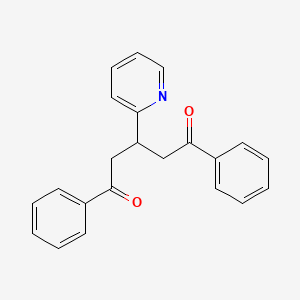
![[4-(3-Benzyl-4-hydroxybenzyl)-3,5-dimethylphenoxy]acetic acid](/img/structure/B10760001.png)
